LogP Comparison of Ethyl 2-(1H-pyrazol-1-yl)acetate vs. Methyl Ester Analog
The ethyl ester analog, Ethyl 2-(1H-pyrazol-1-yl)acetate, exhibits higher calculated lipophilicity than its methyl ester counterpart, Methyl 2-(1H-pyrazol-1-yl)acetate [1]. This is evidenced by a computed XLogP3 value of 0.6 [2], compared to a computed XLogP3 value of 0.1 for the methyl ester [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Methyl 2-(1H-pyrazol-1-yl)acetate, XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = 0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Increased lipophilicity influences membrane permeability and metabolic stability, which can be a critical selection factor in lead optimization and early drug discovery.
- [1] PubChem. (2025). Methyl 2-(1H-pyrazol-1-yl)acetate. PubChem CID 2737845. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties: XLogP3 for Ethyl 2-(1H-pyrazol-1-yl)acetate. PubChem CID 4534671. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Computed Properties: XLogP3 for Methyl 2-(1H-pyrazol-1-yl)acetate. PubChem CID 2737845. National Center for Biotechnology Information. View Source
